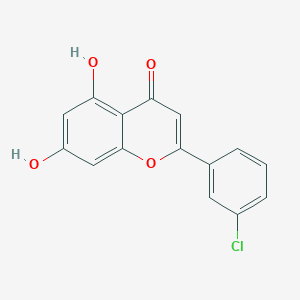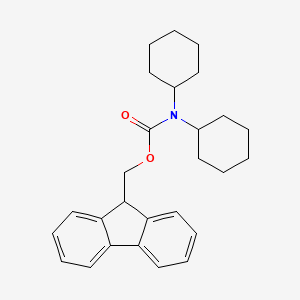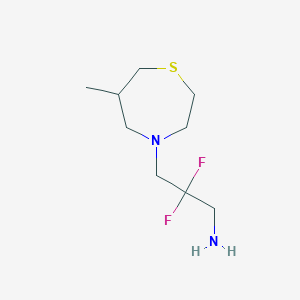
1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione is a chemical compound known for its unique structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from anthracene derivatives. Common synthetic routes include Friedel-Crafts acylation followed by hydroxylation and alkylation reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives, which have different chemical properties and applications.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives with altered properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like Lewis acids. Reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include various anthraquinone and hydroquinone derivatives, each with specific applications in different fields.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules. It is also studied for its photophysical and electrochemical properties.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity and function.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Comparación Con Compuestos Similares
1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other anthraquinone derivatives such as 1-hydroxy-2-(methoxymethyl)anthracene-9,10-dione and 1-hydroxy-2-(2-hydroxyethoxy)anthracene-9,10-dione.
Uniqueness: The unique structural features of this compound, such as the presence of the 2-methylprop-2-en-1-yl group, confer distinct chemical and physical properties that differentiate it from other anthraquinone derivatives.
Propiedades
Número CAS |
84736-03-8 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1-hydroxy-2-(2-methylprop-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14O3/c1-10(2)9-11-7-8-14-15(16(11)19)18(21)13-6-4-3-5-12(13)17(14)20/h3-8,19H,1,9H2,2H3 |
Clave InChI |
IFUVFILINVIGAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)








